molecular formula C10H12O3 B3284898 Methyl 4-(1-hydroxyethyl)benzoate CAS No. 79322-76-2

Methyl 4-(1-hydroxyethyl)benzoate

Cat. No. B3284898
CAS RN: 79322-76-2
M. Wt: 180.2 g/mol
InChI Key: KAXLTAULVFFCNL-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxyethyl)benzoate, also known as methylparaben, is a common preservative used in the cosmetic, pharmaceutical, and food industries. It is a white, odorless powder that is soluble in water and alcohol. Methylparaben is widely used due to its ability to inhibit the growth of bacteria and fungi, which helps to extend the shelf life of products.

Mechanism of Action

Methylparaben works by inhibiting the growth of microorganisms through disruption of their cell membranes. It also acts as an antioxidant, which helps to prevent the degradation of products due to exposure to light and air.
Biochemical and Physiological Effects:
Methylparaben has been shown to have low toxicity and is generally considered safe for use in products. However, some studies have suggested that it may have estrogenic activity, which means that it can mimic the effects of estrogen in the body. This has led to concerns about its potential impact on hormonal balance, particularly in women.

Advantages and Limitations for Lab Experiments

Methylparaben is a widely used preservative in laboratory experiments due to its ability to inhibit the growth of microorganisms. Its low toxicity and ease of use make it a popular choice for researchers. However, its potential estrogenic activity may limit its use in certain studies, particularly those involving hormonal balance.

Future Directions

There are several areas of future research related to Methyl 4-(1-hydroxyethyl)benzoaten. One area of interest is its potential use as a drug delivery system. Researchers are exploring ways to incorporate Methyl 4-(1-hydroxyethyl)benzoaten into drugs to improve their absorption and effectiveness. Another area of interest is the development of alternative preservatives that are less likely to have estrogenic activity. Finally, there is ongoing research into the safety of Methyl 4-(1-hydroxyethyl)benzoaten and its potential impact on hormonal balance, particularly in women.

Scientific Research Applications

Methylparaben has been extensively studied in scientific research, particularly in the areas of microbiology and pharmacology. It has been shown to have antimicrobial properties, which make it useful in preventing the growth of bacteria and fungi in various products. Methylparaben has also been studied for its potential use as a drug delivery system due to its ability to penetrate the skin.

properties

IUPAC Name

methyl 4-(1-hydroxyethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXLTAULVFFCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-hydroxyethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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